![molecular formula C18H19FN2O5S B3500838 N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B3500838.png)
N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(4-fluorophenyl)-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, commonly known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FMS is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of FMS involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. FMS has been shown to inhibit the activity of Aurora kinase A, which is involved in the regulation of cell division and proliferation. FMS has also been shown to inhibit the activity of Bruton’s tyrosine kinase, which is involved in the activation of immune cells. By inhibiting these enzymes and proteins, FMS can effectively block the growth of cancer cells and modulate the immune response.
Biochemical and Physiological Effects:
FMS has been shown to have several biochemical and physiological effects. In vitro studies have shown that FMS can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. FMS has also been shown to modulate the immune response by inhibiting the activation of immune cells. In animal studies, FMS has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the major advantages of FMS is its specificity towards specific enzymes and proteins, making it a potential candidate for targeted therapy. FMS has also been shown to have low toxicity, making it a safe option for therapeutic use. However, FMS has several limitations when it comes to lab experiments. The synthesis process is complex and time-consuming, which can limit the availability of the compound. FMS also has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of FMS. One area of research is the optimization of the synthesis process to improve the yield and availability of the compound. Another area of research is the development of new formulations of FMS that can improve its solubility and bioavailability. FMS can also be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, FMS can be studied in the treatment of other diseases, including autoimmune disorders and inflammatory conditions.
Conclusion:
In conclusion, FMS is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. FMS has a specific mechanism of action that involves the inhibition of specific enzymes and proteins, making it a potential candidate for targeted therapy. FMS has several advantages, including its specificity and low toxicity, but also has limitations in terms of its synthesis and solubility. Future research on FMS can lead to the development of new therapies for various diseases.
Scientific Research Applications
FMS has been extensively studied for its potential applications in the treatment of various diseases. One of the major areas of research has been in the field of cancer. FMS has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in the proliferation and survival of cancer cells. FMS has also been studied for its anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
N-(4-fluorophenyl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-15(27(23,24)21-8-10-26-11-9-21)12-16(17)18(22)20-14-4-2-13(19)3-5-14/h2-7,12H,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLSVFMLWVHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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